3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic compound that features a unique structure combining a bromine atom, a tetrahydropyran ring, and a dihydropyrrolo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the dihydropyrrolo[1,2-b]pyrazole core. The tetrahydropyran ring is then introduced through a series of reactions, including nucleophilic substitution and ring-closing reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Similar in structure but with a different core ring system.
4-Bromotetrahydropyran: Similar in containing a bromine atom and a tetrahydropyran ring.
Uniqueness
3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its combination of a bromine atom, a tetrahydropyran ring, and a dihydropyrrolo[1,2-b]pyrazole core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H15BrN2O |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-bromo-2-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C11H15BrN2O/c12-10-9-2-1-5-14(9)13-11(10)8-3-6-15-7-4-8/h8H,1-7H2 |
InChI Key |
IJMJEIAPLNKTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3CCOCC3)Br |
Origin of Product |
United States |
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